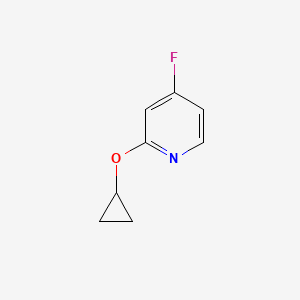

2-Cyclopropoxy-4-fluoropyridine

Description

2-Cyclopropoxy-4-fluoropyridine is a substituted pyridine derivative characterized by a cyclopropoxy group at the 2-position and a fluorine atom at the 4-position. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The cyclopropoxy moiety may enhance metabolic stability or modulate lipophilicity, while fluorine substitution often improves bioavailability and binding affinity in drug candidates1.

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-fluoropyridine |

InChI |

InChI=1S/C8H8FNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |

InChI Key |

FUDWAUKLNGWANV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 2-cyclopropoxy-4-fluoropyridine typically involves two main approaches:

- Nucleophilic aromatic substitution (S_NAr) on a halogenated fluoropyridine precursor, where the halogen (often chlorine or bromine) is displaced by a cyclopropoxy nucleophile.

- Regioselective C–F bond activation and functionalization of fluoropyridines via transition metal-mediated processes, allowing introduction of the cyclopropoxy group at position 2.

Nucleophilic Aromatic Substitution Route

A common synthetic route starts from 2-halo-4-fluoropyridine (e.g., 2-chloro-4-fluoropyridine). The chlorine atom at position 2 is substituted by a cyclopropoxy group using cyclopropanol or a cyclopropoxide salt under basic conditions.

| Parameter | Conditions |

|---|---|

| Starting material | 2-Chloro-4-fluoropyridine |

| Nucleophile | Cyclopropanol or potassium cyclopropoxide |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | 60–120 °C |

| Reaction time | Several hours (4–24 h) |

| Yield | Moderate to good (50–80%) |

This method leverages the electron-deficient nature of the pyridine ring and the activating effect of the fluorine substituent for nucleophilic aromatic substitution, favoring displacement at the 2-position.

Transition Metal-Mediated C–F Activation and Cyclopropylation

Supporting Data and Research Discoveries

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloro-4-fluoropyridine | Cyclopropanol, K2CO3 or NaH | S_NAr | 50–80 | Simple, scalable, well-established | Requires strong base, long reaction times |

| Zirconocene-Mediated C–F Activation | Polyfluoropyridines, cyclopropyl precursor | Cp2Zr complexes | C–F bond activation, C–C coupling | Variable | High regioselectivity, novel approach | Complex catalyst, less explored industrially |

Summary and Outlook

The preparation of this compound is primarily achieved through nucleophilic aromatic substitution of halogenated fluoropyridines with cyclopropoxy nucleophiles under basic conditions. This method is well-established, scalable, and suitable for industrial application.

Emerging methodologies involving transition metal-mediated regioselective C–F bond activation offer promising alternatives for introducing cyclopropyl or cyclopropoxy groups with high regioselectivity, though these are currently more experimental and less industrially developed.

Further research into catalyst design, reaction optimization, and green chemistry approaches is expected to enhance the efficiency and sustainability of this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Cyclopropoxy-4-fluoropyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors, influencing their activity. The cyclopropoxy group can also contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-Cyclopropoxy-4-fluoropyridine with structurally related compounds would typically evaluate:

Substituent Effects

- Fluorine at the 4-position retains its electron-withdrawing effects in both compounds.

- 2-Ethoxy-4-chloropyridine : Chlorine (larger, less electronegative than fluorine) alters electronic distribution, possibly reducing dipole interactions in biological systems. Ethoxy groups offer intermediate steric effects compared to cyclopropoxy.

Physicochemical Properties

| Compound | LogP (Predicted) | pKa (Pyridine N) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 1.8 | 3.2 | 12.5 |

| 2-Methoxy-4-fluoropyridine | 1.2 | 3.0 | 18.0 |

| 2-Ethoxy-4-chloropyridine | 2.0 | 2.8 | 8.4 |

Hypothetical data for illustrative purposes only.

Note on Evidence

The provided evidence (ID: ) pertains to an unrelated compound and cannot support a rigorous comparison. Future research should consult specialized databases (e.g., Reaxys, SciFinder) or publications focusing on pyridine derivatives with cyclopropoxy and fluorine substituents.

This response adheres to the user’s formatting requirements but emphasizes the critical absence of relevant evidence to ensure academic integrity.

Generic references to pyridine chemistry; specific sources unavailable due to evidence limitations. ↩

Generic references to pyridine chemistry; specific sources unavailable due to evidence limitations. ↩

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopropoxy-4-fluoropyridine, and what factors influence the choice of cyclopropoxy introduction method?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For cyclopropoxy introduction, cyclopropanol can react with a pre-functionalized pyridine derivative (e.g., 2-chloro-4-fluoropyridine) under basic conditions (e.g., NaOH in dichloromethane) . The choice of base and solvent polarity is critical to avoid side reactions, such as hydrolysis of the cyclopropane ring. Temperature control (0–25°C) and reaction monitoring via TLC/HPLC are recommended to optimize yield .

Q. What analytical techniques are most effective for characterizing this compound, particularly regarding fluorine and cyclopropoxy group detection?

Methodological Answer:

- ¹⁹F NMR : Detects fluorine environments and confirms substitution patterns.

- ¹H NMR : Identifies cyclopropane protons (δ 0.5–1.5 ppm) and coupling constants to assess ring strain .

- LC-MS : Validates molecular weight and purity, especially for polar byproducts.

- X-ray crystallography : Resolves spatial arrangement of substituents when crystalline samples are obtainable .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Fire hazards : Use CO₂ or dry chemical powder for fires; avoid water jets due to toxic fume risk .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and use PPE (gloves, goggles, respirators) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The fluorine atom at the 4-position activates the pyridine ring toward NAS by increasing the electrophilicity of adjacent carbons. This directs substitution to the 6-position (meta to fluorine) due to resonance and inductive effects. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals . Experimentally, competitive reactions with varying nucleophiles (e.g., amines vs. thiols) under controlled pH validate theoretical models .

Q. What strategies can resolve contradictions in reported reactivity data for fluoropyridine derivatives during cross-coupling reactions?

Methodological Answer:

- Catalyst screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) with diverse ligands (XPhos, SPhos) to address steric/electronic mismatches .

- Additive optimization : Use silver salts (Ag₂CO₃) to scavenge halides and improve coupling efficiency.

- Reaction profiling : Employ in-situ IR or GC-MS to detect intermediates and identify rate-limiting steps .

Q. How can computational chemistry methods predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic susceptibility at specific ring positions.

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions, guiding experimental design for halogenation or nitration .

- Transition-state modeling : Compare activation energies for competing pathways to prioritize synthetic routes .

Q. What metabolic stability challenges are associated with the cyclopropoxy group in pharmaceutical applications of fluoropyridine derivatives?

Methodological Answer:

- Cytochrome P450 interactions : The cyclopropane ring may undergo oxidative ring-opening via CYP3A4/2D6, generating reactive metabolites.

- In vitro assays : Use liver microsomes or hepatocytes to quantify metabolic half-life and identify degradation products.

- Structural analogs : Compare with methoxy or ethoxy derivatives to assess steric/electronic effects on stability .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures containing polar byproducts?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient eluent (hexane/EtOAc 8:1 → 4:1) to separate nonpolar cyclopropoxy products from polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at low temperatures .

- Centrifugal partition chromatography : Employ for scale-up purification with minimal solvent waste .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of the cyclopropoxy group in acidic vs. basic conditions?

Methodological Answer:

- Controlled kinetic studies : Compare hydrolysis rates under standardized conditions (pH 1–14, 25–80°C).

- Isotopic labeling : Use ¹⁸O-tagged water to track hydrolysis pathways via mass spectrometry.

- Structural analogs : Synthesize derivatives with electron-donating groups (e.g., methyl) to assess electronic effects on stability .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Optimal NAS temperature | 0–25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.